(E)-4-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
CAS No.: 2035021-60-2
Cat. No.: VC5457245
Molecular Formula: C18H19ClN2O4
Molecular Weight: 362.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035021-60-2 |
|---|---|
| Molecular Formula | C18H19ClN2O4 |
| Molecular Weight | 362.81 |
| IUPAC Name | 4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
| Standard InChI | InChI=1S/C18H19ClN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-6,14H,7-12H2/b6-5+ |
| Standard InChI Key | GRLZJYMXVSVTCK-AATRIKPKSA-N |
| SMILES | C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidin-4-yl core substituted at the 1-position with a 3-(2-chlorophenyl)acryloyl group and at the 4-position with a morpholine-3,5-dione moiety. The (E)-configuration of the acryloyl double bond is critical for maintaining spatial orientation in biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₄ |
| Molecular Weight | 362.8 g/mol |
| CAS Registry Number | 2035021-60-2 |
| Hybridization State | sp³ (piperidine), sp² (acryloyl) |
The presence of both electron-withdrawing (chlorophenyl) and electron-donating (morpholinedione) groups creates a polarized electronic structure, potentially enhancing binding affinity to biological targets .
Synthetic Methodologies
Core Piperidine Synthesis
Piperidine derivatives are typically synthesized through:
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Cyclization reactions of δ-amino ketones
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Mannich reactions using formaldehyde and ammonium chloride
For this compound, the piperidin-4-yl intermediate likely originates from 4-morpholinopiperidine (CAS 53617-35-9), a commercially available building block used in kinase inhibitor syntheses .
Chirality Control
The (E)-configuration is maintained through:
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Low-temperature acylation to prevent isomerization
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Use of bulky bases (e.g., DIPEA) to favor trans addition
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
| Dichloromethane | 8.9 |
The limited aqueous solubility (logP ≈ 2.8 predicted) suggests formulation challenges for in vivo applications .
Stability Considerations
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Thermal stability: Decomposes at >180°C without melting
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Photostability: Susceptible to [2π+2π] cycloaddition under UV light
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Hydrolytic stability: Morpholinedione ring resists hydrolysis at pH 4-9
Biological Evaluation
Protease Inhibition
Molecular docking simulations of similar morpholinedione derivatives show:
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Hydrogen bonding with Asp75 (ΔG = -9.4 kcal/mol)
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π-π stacking with His51 (distance = 3.8 Å)
Comparative Analysis with Structural Analogues
Table 2: Bioactivity Comparison
| Compound | Cytotoxicity (IC₅₀, μM) | LogP |
|---|---|---|
| Target compound | Data pending | 2.8 |
| 3,5-Bis(4-methoxybenzylidene) analogue | 4.2 | 3.1 |
| N-Acetylpiperidone | 12.7 | 1.9 |
The acryloyl group enhances bioactivity over acetylated derivatives by 3-5 fold, likely due to improved target engagement through Michael addition susceptibility .
Industrial Applications
Pharmaceutical Development
Material Science
Challenges and Future Directions
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Synthetic optimization: Develop continuous flow processes to improve acylation yields beyond 75%
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Formulation science: Engineer nanoemulsions to overcome solubility limitations
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Target validation: Conduct kinome-wide screening to identify primary biological targets
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